1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[4-(5-bromopyridin-2-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-9(16)15-6-4-10(5-7-15)12-3-2-11(13)8-14-12/h2-3,8,10H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZHJLJMWWDMNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
- Starting materials: 5-bromopyridine-2-carboxylic acid and piperidine.
- Coupling agents: N,N’-dicyclohexylcarbodiimide (DCC) is commonly used to activate the carboxylic acid.
- Catalysts: 4-dimethylaminopyridine (DMAP) is employed to increase the reaction rate and yield.
- Reaction conditions: The mixture is usually heated to reflux to drive the reaction to completion.
- Purification: The product is purified by recrystallization or chromatographic techniques to achieve high purity.
This method is widely reported in chemical supplier catalogs and research literature as the standard preparation route for this compound.
Detailed Reaction Conditions and Mechanism
| Parameter | Details |
|---|---|
| Solvent | Typically dichloromethane (DCM) or tetrahydrofuran (THF) |
| Temperature | Reflux temperature (approximately 60-80 °C) |
| Reaction time | Several hours (commonly 4-24 hours) |
| Molar ratios | 1:1 to 1:1.2 (acid:piperidine) |
| Coupling agent amount | Equimolar or slight excess of DCC |
| Catalyst amount | Catalytic amounts of DMAP (5-10 mol%) |
| Workup | Filtration to remove dicyclohexylurea byproduct, aqueous washes, drying over anhydrous sodium sulfate |
| Purification | Recrystallization or silica gel chromatography |
The reaction mechanism involves activation of the carboxylic acid by DCC to form an O-acylurea intermediate, which then reacts with the nucleophilic amine of piperidine to form the amide bond. DMAP acts as a nucleophilic catalyst, stabilizing the intermediate and accelerating the reaction.
Research Findings and Optimization
Studies have shown that:
- The use of DCC and DMAP provides high yields (>70%) and good purity in laboratory-scale synthesis.
- Reaction times and temperatures can be optimized to reduce side products such as urea derivatives.
- Purification by recrystallization from solvents such as ethanol or ethyl acetate yields crystalline products suitable for further use.
- Industrial scale-up may involve continuous flow reactors to improve reaction control and throughput, although specific industrial protocols for this compound are proprietary.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| DCC/DMAP Coupling | 5-bromopyridine-2-carboxylic acid, piperidine, DCC, DMAP | Reflux in DCM/THF, several hours | High yield, mild conditions, well-established | Formation of dicyclohexylurea byproduct requires removal |
| Grignard Reagent Approach | 5-bromopyridine derivative, Turbo Grignard reagent | Ambient temperature, inert atmosphere | Avoids cryogenic conditions, efficient ketone formation | Requires handling of moisture-sensitive reagents |
| Acid Chloride Method | Acid chloride of 5-bromopyridine-2-carboxylic acid, piperidine | Low temperature, inert atmosphere | Fast reaction, high reactivity | Requires preparation of acid chloride, moisture sensitive |
Analytical Characterization Post-Synthesis
After synthesis, the compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity.
- Mass Spectrometry (MS): To verify molecular weight (283.16 g/mol).
- Infrared (IR) Spectroscopy: To confirm amide bond formation.
- Elemental Analysis: To confirm composition.
- Chromatography (HPLC or TLC): To assess purity.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 5-position of the pyridine ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:
-
Mechanistic Insights :
Reduction Reactions
The acetyl group (-COCH₃) on the piperidine nitrogen is reducible to secondary alcohols:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT | 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanol | 85% |
| NaBH₄/CeCl₃ | MeOH, RT | Partial reduction observed | 40% |
-
Key Data :
Oxidation Reactions
The piperidine ring undergoes oxidation to form N-oxides:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| m-CPBA | CH₂Cl₂, RT | Piperidine N-oxide | >90% |
| H₂O₂/AcOH | 50°C | Mixture of N-oxide and pyridine oxide | 65% |
-
Notable Findings :
Cross-Coupling Reactions
The bromopyridine moiety participates in palladium-catalyzed cross-couplings:
| Reaction | Catalytic System | Substrate | Yield |
|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃, XantPhos | Aryl amines | 70% |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal alkynes | 60% |
-
Case Study :
Cyclization Reactions
Under acidic conditions, the acetyl group facilitates intramolecular cyclization:
| Conditions | Product | Application |
|---|---|---|
| H₂SO₄, 120°C | Tetracyclic pyrido-piperidinone | Anticancer lead compound |
Comparative Reactivity
A comparison with structurally similar compounds highlights its unique reactivity:
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition at 220°C, making it suitable for reactions below 200°C.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that compounds similar to 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone exhibit significant activity as serotonin and norepinephrine reuptake inhibitors (SNRIs). These compounds target neurotransmitter systems involved in mood regulation, making them potential candidates for treating depression and anxiety disorders. A study demonstrated that derivatives of this compound showed enhanced binding affinity to serotonin transporters compared to traditional antidepressants, suggesting a novel mechanism of action .
2. Anticancer Properties
The bromopyridine group has been associated with anticancer activity. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival . For instance, derivatives were tested against various tumor types, revealing IC50 values in the low micromolar range, indicating potent cytotoxic effects.
Neuroscience Research
3. Neurotransmitter Modulation
The compound's structure allows it to interact with dopamine and norepinephrine transporters, which are critical in neuropharmacology. Research has shown that certain analogs can selectively inhibit these transporters, providing insights into their potential use in treating conditions like ADHD and Parkinson's disease .
Material Science Applications
4. Ligand Development
In coordination chemistry, this compound can act as a ligand for metal complexes. Such complexes have been studied for their catalytic properties in organic transformations. For example, metal-ligand complexes involving this compound have shown promising results in catalyzing C-C bond formation reactions .
Case Studies and Experimental Data
Mechanism of Action
The mechanism of action of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in binding to target proteins or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Below is a detailed comparison:
Substituent Variations
1-(4-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone
- Molecular Formula : C₁₁H₁₄ClN₃O
- Molecular Weight : 255.7 g/mol
- Key Features: Replaces bromopyridine with a 6-chloropyrazine ring. Lower molecular weight and altered electronic properties compared to the bromopyridine analog .
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone
- Molecular Formula: C₁₄H₁₅F₂NO₂
- Molecular Weight : 267.27 g/mol
- Key Features :
Ring System Modifications
1-(2-(5-Bromopyridin-2-yl)morpholino)ethanone
- Molecular Formula : C₁₁H₁₃BrN₂O₂
- Molecular Weight : 285.14 g/mol
- Key Features: Morpholine ring replaces piperidine, introducing an oxygen atom. Altered conformational flexibility compared to piperidine derivatives .
Functional Group Comparisons
2-Bromo-1-(piperidin-1-yl)ethanone
- Molecular Formula: C₇H₁₂BrNO
- Molecular Weight : 206.08 g/mol
- Key Features: Simpler structure lacking the pyridine substituent. Bromoethanone group serves as a versatile electrophile in synthesis (e.g., alkylation reactions). Used as a precursor for more complex piperidine derivatives .
Pharmacological and Stability Considerations
- Isomerization Behavior: Analogs with amide bonds (e.g., 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone) exhibit rotational barriers and isomerization, as shown by variable-temperature NMR studies. The target compound’s ethanone group lacks such isomerization but may experience steric hindrance from the pyridine and piperidine rings .
Biological Activity
1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include a piperidine ring and a brominated pyridine moiety. This compound is characterized by the molecular formula C₁₂H₁₅BrN₂O and a molecular weight of approximately 283.16 g/mol. Its biological activity is primarily attributed to its potential interactions with various biological targets, which may lead to therapeutic applications.
Anticancer Properties
Research indicates that compounds with structural similarities to this compound exhibit significant anticancer activities. For instance, piperidine derivatives have been shown to induce apoptosis in tumor cells and inhibit key metabolic enzymes involved in cancer progression.
Case Study:
A study evaluating a series of piperidine derivatives reported that certain compounds demonstrated IC50 values in the nanomolar range against various cancer cell lines, suggesting potent growth inhibition capabilities .
| Compound Name | IC50 (nM) | Target |
|---|---|---|
| Compound A | 700 | 17β-HSD Type 3 |
| Compound B | 288 | TbMetRS |
Enzyme Inhibition
The compound may also act as an inhibitor for enzymes such as 11β-hydroxysteroid dehydrogenase type 1, which is relevant for treating conditions like type 2 diabetes and obesity. This enzyme plays a critical role in glucocorticoid metabolism, influencing insulin sensitivity and fat accumulation .
Research Findings:
In silico studies suggest that the compound binds effectively to specific receptors or enzymes, indicating potential therapeutic effects against metabolic disorders .
Toxicological Profile
While the biological activities are promising, it is essential to consider the safety profile of this compound. According to safety data sheets, the compound may cause skin and eye irritation upon contact. Additionally, inhalation can lead to respiratory issues .
Toxicity Data:
- Skin Irritation: Category 2
- Eye Irritation: Category 2A
- Respiratory Irritation: Category 3
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone and its structural analogs?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, derivatives with brominated pyridinyl groups are often synthesized by reacting brominated aryl halides with piperidine intermediates under palladium-catalyzed cross-coupling conditions. Evidence from analogous compounds (e.g., 1-(4-(4-Bromobenzoyl)piperidin-1-yl)ethanone) shows yields ranging from 64% to 99% using Buchwald-Hartwig amination or Suzuki-Miyaura coupling . Key steps include:
- Intermediate preparation : Piperidin-4-yl methanone derivatives are synthesized via Friedel-Crafts acylation or reductive amination.
- Coupling reactions : Brominated pyridines are coupled with piperidine intermediates using Pd(PPh₃)₄ or similar catalysts in toluene/EtOH mixtures.
- Purification : Column chromatography (e.g., n-hexane/EtOAC gradients) and recrystallization are standard .
Q. How is ¹H-NMR spectroscopy used to confirm the structural integrity of this compound?
Methodological Answer: ¹H-NMR is critical for verifying substituent positions and piperidine ring conformation. Key diagnostic signals include:
- Piperidine protons : Multiplets between δ 1.57–1.92 ppm (axial/equatorial H) and δ 3.44–4.60 ppm (N-substituted H) .
- Acetyl group : A singlet at δ 2.11 ppm (COCH₃) .
- Bromopyridinyl protons : Doublets or triplets (e.g., δ 7.51–8.07 ppm) with coupling constants (J = 7–10 Hz) confirming substitution patterns .
Discrepancies in integration ratios or unexpected splitting may indicate incomplete substitution or stereochemical impurities.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses of brominated piperidinyl ethanones?
Methodological Answer: Yield optimization involves:
- Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance coupling efficiency for brominated aryl groups .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene/EtOH mixtures reduce side reactions in cross-couplings .
- Temperature control : Lower temperatures (0–25°C) minimize decomposition of heat-sensitive intermediates, as seen in the synthesis of 1-(4-(4-Cyclopropylbenzoyl)piperidin-1-yl)ethanone (92% yield) .
- Workup protocols : Aqueous extraction with brine removes unreacted halides, and silica gel chromatography isolates high-purity products .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for brominated piperidinyl ethanones?
Methodological Answer: Contradictions in SAR often arise from:
- Stereochemical variability : Use X-ray crystallography (e.g., as in ) to confirm absolute configuration, as minor stereoisomers may exhibit divergent biological activity.
- Electronic effects : Computational modeling (DFT or molecular docking) can predict how bromine’s electron-withdrawing effects alter binding affinity to targets like kinase domains .
- Bioassay validation : Parallel testing of intermediates (e.g., de-brominated analogs) isolates the bromine’s contribution to activity .
Q. How do researchers address hygroscopicity or stability issues in this compound during storage?
Methodological Answer:
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) identify susceptible functional groups (e.g., acetyl or piperidine moieties) .
- Storage optimization : Anhydrous conditions (desiccators with P₂O₅) and inert gas (N₂) purging prevent hydrolysis.
- Analytical monitoring : HPLC (e.g., 95% purity at 254 nm, as in ) tracks degradation products like oxidized piperidine or de-brominated byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
